- Pyranones, pyridinones and troplones and related compounds, their preparation, compositions and methods for inhibiting influenza RNA polymerase PA endonuclease, World Intellectual Property Organization, , ,
Cas no 944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate)

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (ACI)
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- インチ: 1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3
- InChIKey: KDRPRNSKSMOEBC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)OC=C(O)C1=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 337
- トポロジー分子極性表面積: 72.8
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A119002244-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$1034.80 | 2023-08-31 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11191-5g |
ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 95% | 5g |
$1650 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750042-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4h-pyran-3-carboxylate |
944269-40-3 | 98% | 1g |
¥8074.00 | 2024-04-24 | |
Ambeed | A886622-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$769.0 | 2024-04-16 | |
Chemenu | CM530480-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$923 | 2024-07-19 | |
Crysdot LLC | CD11007175-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$327 | 2024-07-19 | |
Crysdot LLC | CD11007175-5g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 5g |
$982 | 2024-07-19 |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Fragment-Based Identification of Influenza Endonuclease InhibitorsJournal of Medicinal Chemistry, 2016, 59(13), 6444-6454,
ごうせいかいろ 3
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
ごうせいかいろ 4
- Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix MetalloproteinasesOrganic Letters, 2007, 9(13), 2517-2520,
ごうせいかいろ 5
- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationshipBioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1970-1976,
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Raw materials
- 1,1-Dimethylethyl 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-2H-pyran-5-carboxylate
- 2H-Pyran-5-carboxylic acid, 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-, ethyl ester
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preparation Products
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylateに関する追加情報
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (CAS No. 944269-40-3): A Comprehensive Overview
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (CAS No. 944269-40-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyran derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
The chemical structure of Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate features a pyran ring with a hydroxyl group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. The presence of these functional groups contributes to its stability and reactivity, making it an attractive candidate for various chemical and biological applications.
Recent studies have highlighted the pharmacological potential of Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has also shown promising antioxidant activity. A research team from the University of California, Los Angeles (UCLA) reported in a 2020 study that this compound effectively scavenges free radicals and protects cells from oxidative damage. This property makes it a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The synthesis of Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has been extensively studied, and several efficient routes have been developed. One common method involves the condensation of ethyl acetoacetate with hydroxyacetone in the presence of an acid catalyst, followed by cyclization to form the pyran ring. Another approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, leading to the formation of the desired product.
The biological activity of Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has been further explored in various in vitro and in vivo models. A study conducted by researchers at Harvard University in 2019 found that this compound significantly reduced inflammation in murine models of arthritis. The mechanism underlying its anti-inflammatory effects was attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.
Moreover, Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has shown potential as an anticancer agent. A study published in *Cancer Research* in 2018 reported that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The researchers attributed this selective cytotoxicity to its ability to disrupt mitochondrial function and induce reactive oxygen species (ROS) production.
In conclusion, Ethyl 5-hydroxy-2-methyl-4-o xo -4H-pyran -3-car box ylate (CAS No. 944269 -40 -3) is a promising compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Ethyl 5-hydroxy -2-me th yl -4-o xo -4H-p y ran -3-c ar box ylate is poised to play a significant role in the discovery and development of novel therapeutic agents.
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